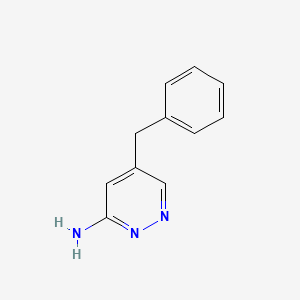

5-Benzylpyridazin-3-amine

Description

Significance of Pyridazine (B1198779) Core Structures in Drug Discovery Research

The pyridazine core is considered a "privileged structure" in drug discovery. Its two adjacent nitrogen atoms act as hydrogen bond acceptors, which can facilitate strong interactions with biological targets such as enzymes and receptors. scielo.org.za The presence of the pyridazine ring can also modulate a compound's lipophilicity and metabolic stability, properties that are crucial for the development of effective therapeutic agents. scielo.org.za The versatile nature of the pyridazine ring allows for functionalization at various positions, enabling the synthesis of diverse chemical libraries for screening and optimization of lead compounds in drug development programs. mdpi.comeurjchem.com

Overview of Aminopyridazines in Medicinal Chemistry and Biological Investigations

Aminopyridazines, which feature an amino group attached to the pyridazine ring, are a particularly important subclass of these heterocyclic compounds. The amino group can act as a hydrogen bond donor and can be a key pharmacophoric element. This class of compounds has been investigated for a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. For instance, certain aminopyridazine derivatives have been explored as inhibitors of various kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11N3 |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

5-benzylpyridazin-3-amine |

InChI |

InChI=1S/C11H11N3/c12-11-7-10(8-13-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H2,12,14) |

InChI Key |

QIFOZMZDAUQVGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NN=C2)N |

Origin of Product |

United States |

Conclusion

The pyridazine (B1198779) core and its amino-substituted derivatives are of significant interest in chemical and medicinal research, offering a versatile platform for the design of new molecules with a wide array of potential applications. While the specific compound 5-Benzylpyridazin-3-amine is not well-documented in the current scientific literature, its structure suggests it shares the fundamental chemical properties of the aminopyridazine family. The lack of specific data highlights a potential area for future research, where the synthesis and biological evaluation of this and other novel pyridazine derivatives could lead to new discoveries. Further investigation is required to fully elucidate the chemical and biological profile of this compound and to determine its potential utility in academic and industrial research.

Biological Activity Profiling of 5 Benzylpyridazin 3 Amine and Its Analogs in Preclinical Research

Antiproliferative and Anticancer Investigations

The potential of 5-benzylpyridazin-3-amine analogs as anticancer agents has been a significant area of research. Studies have explored their ability to inhibit the growth of cancer cells, modulate critical cellular pathways, and interact with specific molecular targets involved in tumor progression.

In Vitro Cytotoxicity Assays on Cancer Cell Lines

A variety of analogs featuring the core pyridazine (B1198779) or similar nitrogen-containing heterocyclic structures have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

For instance, studies on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, which are structurally related to the pyridazine framework, have shown potent activity. Novel derivatives with shorter tethers, such as benzoyl or secondary benzyl (B1604629) alcohol groups at the 5-position, have demonstrated IC50 concentrations as low as 25–50 nM against colorectal (HCT116) and triple-negative breast cancer (MDA-MB-231) cell lines. mdpi.com Similarly, another class of analogs, C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines, exhibited broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines. nih.gov

Research into 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates revealed that specific derivatives displayed potent effects against breast cancer cell lines. One such compound showed an IC50 value of 0.013 µM against the MCF-7 cell line. mdpi.com The cytotoxic potential of these compounds underscores their promise as leads for the development of new anticancer therapies. nih.govmdpi.comnih.gov

| Compound Class | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 5-Benzoyl/Benzylhydroxy-thieno[2,3-b]pyridines | HCT116 (Colon) | 25-50 nM | mdpi.com |

| 5-Benzoyl/Benzylhydroxy-thieno[2,3-b]pyridines | MDA-MB-231 (Breast) | 25-50 nM | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine carboxylate (Compound 2) | MCF-7 (Breast) | 0.013 µM | mdpi.com |

| 4-Amino-thieno[2,3-d]pyrimidine carboxylate (Compound 2) | MDA-MB-231 (Breast) | 0.056 µM | mdpi.com |

| PKM2 Inhibitor (Compound 3K) | HCT116 (Colon) | 0.18 µM | caymanchem.com |

| PKM2 Inhibitor (Compound 3K) | HeLa (Cervical) | 0.29 µM | caymanchem.com |

| PKM2 Inhibitor (Compound 3K) | H1299 (Lung) | 1.56 µM | caymanchem.com |

Modulation of Cellular Growth and Proliferation Pathways

Beyond direct cytotoxicity, research has delved into the mechanisms by which these compounds exert their anticancer effects. Analogs of this compound have been found to interfere with fundamental cellular processes that are often dysregulated in cancer.

One key mechanism observed is the induction of cell cycle arrest, particularly at the G2/M phase, which prevents cancer cells from completing mitosis and proliferating. nih.gov This is often followed by the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. nih.govnih.gov Studies have shown that these compounds can activate caspase cascades, which are central to the execution of the apoptotic pathway. nih.gov

Furthermore, some analogs have been shown to induce autophagy, a cellular process of self-degradation that can, under certain conditions, lead to cell death. nih.govnih.gov For example, specific inhibitors of Pyruvate Kinase M2 (PKM2) have been found to induce autophagic cell death by disrupting glycolysis. nih.gov This is often mediated through the modulation of key signaling pathways such as the AKT/AMPK/mTOR pathway, which plays a pivotal role in regulating cell growth, proliferation, and survival. nih.gov Other mechanisms include interference with phospholipid metabolism through the inhibition of enzymes like phosphoinositide phospholipase C (PI-PLC). mdpi.com

Identification of Potential Cellular Targets (e.g., Tubulin, Pyruvate Kinase M2)

To develop more effective and selective anticancer drugs, identifying the specific molecular targets of these compounds is crucial. Research has pinpointed several key proteins that are inhibited by analogs of this compound.

Tubulin: Tubulin is a protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division. Several analogs have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site. nih.govnih.govmdpi.com By disrupting microtubule dynamics, these compounds effectively halt the cell cycle and induce apoptosis in cancer cells. mdpi.com The inhibitory concentration for tubulin polymerization (IC50) for some of these compounds is in the low micromolar range, indicating a high affinity for their target. mdpi.comresearchgate.net

Pyruvate Kinase M2 (PKM2): PKM2 is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support their high metabolic demands (the Warburg effect). nih.gov Targeting PKM2 presents an opportunity to selectively disrupt cancer cell metabolism. nih.gov Small molecule inhibitors of PKM2, including analogs related to the pyridazine structure, have been developed. These compounds have been shown to selectively inhibit PKM2 over other isoforms, leading to decreased glycolysis, increased cell death, and induction of autophagy in cancer cells. caymanchem.comnih.govnih.gov The IC50 value for one such inhibitor against PKM2 was found to be 2.95 µM. caymanchem.com

| Target | Compound Class/Example | Activity (IC50) | Source |

|---|---|---|---|

| Tubulin Polymerization | Combretastatin Analog (7a) | 1.6 µM | mdpi.com |

| Tubulin Polymerization | Arylthioindole (24) | 2.0 µM | mdpi.com |

| Tubulin Polymerization | Benzosuberene Analog | ≤ 5 µM | nih.gov |

| Pyruvate Kinase M2 (PKM2) | PKM2 Inhibitor (Compound 3K) | 2.95 µM | caymanchem.com |

Antimicrobial Research

In addition to their anticancer properties, various heterocyclic compounds structurally analogous to this compound have been evaluated for their potential to combat microbial infections.

Antibacterial Activity Studies

Derivatives containing heterocyclic cores such as thieno[2,3-d]pyrimidine (B153573), benzimidazole, and pyrazole (B372694) have demonstrated notable activity against a range of bacterial pathogens. mdpi.commdpi.com These studies have included both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. mdpi.commdpi.com

For instance, certain benzimidazole-pyrazole hybrids have shown potent activity against DNA Gyrase and Topoisomerase IV, essential bacterial enzymes, translating to effective antibacterial action. mdpi.com Similarly, thieno[2,3-d]pyrimidine derivatives have been investigated as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), a novel target for antibacterial agents. mdpi.com Some quinolone derivatives incorporating a 5-benzylthio-1,3,4-thiadiazol-2-yl moiety have exhibited high activity against Gram-positive bacteria, in some cases surpassing that of reference drugs like norfloxacin (B1679917) and ciprofloxacin. researchgate.net

Antifungal Efficacy Evaluations

The antifungal potential of these compounds has also been explored. Research has shown that certain analogs possess significant efficacy against various fungal species. For example, some newly synthesized 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles exhibited higher antifungal activity than the standard drug ketoconazole (B1673606) against Cladosporium cladosporoides and Aspergillus niger. nih.gov Other studies involving benzimidazole-pyrazole molecules have reported very good activity against fungi such as Candida albicans and Aspergillus fumigatus. mdpi.com The ability of these compounds to inhibit the growth of clinically relevant fungi highlights their potential for development as new antifungal therapies. nih.gov

Antiviral Spectrum and Mechanisms of Action

The pyridazine nucleus is a key structural motif in a variety of heterocyclic compounds that have demonstrated a broad range of biological activities, including antiviral effects. nih.gov Research into the antiviral properties of pyridazine derivatives has revealed activity against a diverse array of viruses. While specific studies focusing exclusively on this compound are limited in publicly accessible literature, the broader class of pyridazine-containing molecules has been evaluated against several viral pathogens.

For instance, certain fused pyridazine derivatives have been synthesized and assessed for their efficacy against Hepatitis A virus (HAV). nih.gov In one study, a 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govacs.orgdundee.ac.uktriazine-3(4H)-thione derivative demonstrated notable anti-HAV activity. nih.gov The proposed mechanism for some of these compounds involves virucidal effects and a mild impact on viral replication. nih.gov It is hypothesized that these molecules may bind to the viral capsid, altering its conformation and thereby preventing the virus from attaching to host cell receptors. nih.gov

Furthermore, other pyridazine analogs have shown inhibitory effects on the replication of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov For example, 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine and 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine have been identified as inhibitors of VZV replication. nih.gov C-nucleoside analogs of pyridazine have also been investigated for their anti-influenza activity, with some compounds showing potent inhibition of influenza virus replication in cell-based assays. researchgate.net The mechanism of action for these nucleoside analogs is thought to be similar to that of favipiravir, involving the inhibition of the viral RNA-dependent RNA polymerase. researchgate.net

The general mechanism of antiviral action for many small molecule inhibitors, including those with heterocyclic scaffolds, involves targeting specific stages of the viral life cycle. youtube.com This can include inhibiting viral entry into the host cell, blocking the uncoating and release of the viral genome, interfering with viral genome replication through inhibition of viral polymerases, or preventing the assembly and release of new virus particles. youtube.com For many pyridazine derivatives, the primary mode of action is believed to be the inhibition of essential viral enzymes. researchgate.net

Table 1: Antiviral Activity of Selected Pyridazine Analogs

| Compound/Analog | Virus | Assay System | Activity Metric (EC₅₀/IC₅₀) | Reference |

| 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govacs.orgdundee.ac.uktriazine-3(4H)-thione | Hepatitis A Virus (HAV) | Cell-based assay | Not specified | nih.gov |

| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | Varicella-Zoster Virus (VZV) | In vitro | Not specified | nih.gov |

| 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine | Varicella-Zoster Virus (VZV) | In vitro | Not specified | nih.gov |

| Pyridazine C-Nucleoside Analog (Compound 3c) | Influenza A Virus | MDCK cells | Potent inhibition | researchgate.net |

| Myricetin derivative with pyridazinone (A26) | Tobacco Mosaic Virus (TMV) | In vivo (half-leaf) | EC₅₀ = 118.9 µg/mL | rsc.org |

| Myricetin derivative with pyridazinone (A24) | Tobacco Mosaic Virus (TMV) | In vivo (half-leaf) | EC₅₀ = 117.4 µg/mL (protective) | rsc.org |

Antioxidant Activity Assessments

The antioxidant potential of pyridazine derivatives has been a subject of interest in medicinal chemistry. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Antioxidants can mitigate this damage by scavenging free radicals. The evaluation of the antioxidant capacity of synthetic compounds is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. d-nb.info In this assay, the antioxidant molecule donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The ABTS assay is another common method where the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a loss of color. researchgate.net The results are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to scavenge 50% of the radicals.

Studies on various heterocyclic compounds, including those with structures related to pyridazines, have reported a range of IC₅₀ values in these assays, demonstrating their potential as antioxidants. For instance, certain (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analogs have shown potent antioxidant activity in both DPPH and ABTS assays. mdpi.com

Table 2: Antioxidant Activity of Structurally Related Heterocyclic Compounds

| Compound Class/Analog | Assay | Activity Metric (IC₅₀/EC₅₀) | Reference |

| Pyrazoline derivatives | DPPH | Varies by compound | researchgate.net |

| (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analog 2 | ABTS | >90% scavenging | mdpi.com |

| (Z)-3-benzyl-5-benzylidene-2-thioxothiazolidin-4-one analog 3 | ABTS | 98% scavenging | mdpi.com |

| Doxorubicin derivative (DOX-1) | ABTS | EC₅₀ lower than Trolox | mdpi.com |

Other Investigated Biological Activities (e.g., Enzyme Modulation, Receptor Binding)

The structural versatility of the pyridazine scaffold has led to its incorporation into molecules designed to interact with various biological targets, including enzymes and receptors. This has resulted in the discovery of pyridazine derivatives with potential applications in diverse therapeutic areas.

Enzyme Modulation:

A significant area of investigation for pyridazine analogs is in the field of kinase inhibition. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Several classes of pyridazine-containing compounds have been identified as potent kinase inhibitors. For example, imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a target in oncology. nih.gov One such derivative, 27f, demonstrated remarkable antiproliferative activity against various cancer cell lines with a cellular Mps1 IC₅₀ of 0.70 nM. nih.gov

Furthermore, imidazo[1,2-b]pyridazines have been explored as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), which are implicated in cancer and neurological disorders. dundee.ac.uk Additionally, 3,6-disubstituted pyridazine derivatives have been designed as inhibitors of the JNK1 pathway, which is involved in inflammatory responses and apoptosis. acs.org

Receptor Binding:

Pyridazine derivatives have also been shown to interact with various neurotransmitter receptors. Notably, a series of arylaminopyridazine derivatives of gamma-aminobutyric acid (GABA) have been synthesized and found to act as selective antagonists at the GABA-A receptor. nih.govnih.gov One such compound, SR 95103, competitively antagonized GABA-induced effects and displaced [³H]GABA from rat brain membranes with a Ki of 2.2 µM. nih.gov Further structure-activity relationship studies led to the development of analogs with even higher affinity for the GABA-A receptor site. amazonaws.com These findings suggest that the pyridazine core can serve as a scaffold for developing ligands that modulate the activity of this important inhibitory neurotransmitter receptor.

Table 3: Enzyme and Receptor Activity of Selected Pyridazine Analogs

| Compound/Analog | Target | Activity | Activity Metric (IC₅₀/Ki) | Reference |

| Imidazo[1,2-b]pyridazine (27f) | Mps1 Kinase | Inhibition | Cellular Mps1 IC₅₀ = 0.70 nM | nih.gov |

| 3,6-disubstituted pyridazine (9e) | JNK1 Pathway | Inhibition | Not specified | acs.org |

| Imidazo[1,2-b]pyridazine (Compound 17) | DYRK1A Kinase | Inhibition | Not specified | dundee.ac.uk |

| SR 95103 (Arylaminopyridazine-GABA derivative) | GABA-A Receptor | Antagonist | Ki = 2.2 µM | nih.gov |

| SR 95531 (Arylaminopyridazine-GABA derivative) | GABA-A Receptor | Antagonist | Ki = 0.15 µM | amazonaws.com |

| SR 42641 (Arylaminopyridazine-GABA derivative) | GABA-A Receptor | Antagonist | Ki = 0.28 µM | amazonaws.com |

Mechanism of Action Research for 5 Benzylpyridazin 3 Amine Derivatives

Target Identification and Validation in Cellular Systems

The initial step in elucidating the mechanism of action of 5-benzylpyridazin-3-amine derivatives involves the identification and validation of their biological targets within cellular systems. This process often employs a combination of computational and experimental approaches.

One common strategy is target-based drug design , where derivatives are synthesized to interact with a predetermined biological target. This approach relies on prior knowledge of the target's role in a disease. For instance, pyridazinone sulphonamides have been designed through the bioisosteric replacement of a furanone ring in a known dual inhibitor of carbonic anhydrase (CA) and cyclooxygenase-2 (COX-2) nih.gov. The design of these compounds anticipates that the sulfamoyl group will interact with the catalytic zinc ion in the active site of CAs and form hydrogen bonds within the hydrophilic sub-pocket of the COX-2 binding site nih.gov.

Another approach is phenotypic screening , where compounds are tested for their ability to produce a desired effect in cellular or animal models of a disease. Once an active compound is identified, target deconvolution methods are used to identify its molecular target.

Target validation is a critical step to confirm that the interaction of the compound with the identified target is responsible for the observed biological effect. This can be achieved through various methods:

In vitro enzyme inhibition assays: These assays directly measure the ability of a compound to inhibit the activity of a purified enzyme. For example, the inhibitory activity of pyridazine (B1198779) derivatives against COX-1 and COX-2 enzymes can be quantified to determine their potency and selectivity nih.gov.

Cellular thermal shift assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding.

Genetic methods: Techniques like siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing can be used to reduce the expression of the target protein. If the compound's effect is diminished in these modified cells, it provides strong evidence that the protein is the relevant target.

For example, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family nih.gov. The validation of Tyk2 as the target involved cellular assays to measure the inhibition of STAT protein phosphorylation downstream of cytokine receptors, which is a key signaling event mediated by Tyk2 nih.gov.

| Derivative Class | Identified Target(s) | Validation Methods |

| Pyridazinone sulphonamides | Carbonic Anhydrase (CA), COX-2, 5-LOX | In vitro enzyme inhibition assays nih.gov |

| Imidazo[1,2-b]pyridazines | Tyrosine kinase 2 (Tyk2) JH2 domain | Cellular assays (inhibition of IFNγ production), in vivo pharmacodynamic models nih.gov |

Ligand-Target Interaction Analysis at the Molecular Level

Once a target has been identified and validated, understanding the precise interactions between the this compound derivative and its target protein at the molecular level is essential. This is often achieved through a combination of computational modeling and experimental structural biology techniques.

Molecular docking is a computational method used to predict the binding mode of a ligand within the active site of a protein. These studies can provide valuable insights into the specific amino acid residues involved in the interaction and the types of non-covalent forces that stabilize the ligand-protein complex. For many heterocyclic compounds, including pyridazine derivatives, these interactions typically involve:

Hydrogen bonds: The nitrogen atoms of the pyridazine ring are capable of acting as hydrogen bond acceptors, a feature that is frequently observed in drug-target interactions nih.govblumberginstitute.org.

π-π stacking: The aromatic nature of the pyridazine ring allows for π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan in the protein's binding pocket nih.govblumberginstitute.org.

Hydrophobic interactions: The benzyl (B1604629) group of this compound and other nonpolar moieties can engage in hydrophobic interactions with nonpolar residues in the active site.

For instance, molecular docking studies of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives with dihydroorotate dehydrogenase (DHODH) revealed potential hydrogen bonds with Gln47 and Arg136, and a π-π interaction between the benzene ring and Tyr38 mdpi.com.

X-ray crystallography provides experimental confirmation of the binding mode predicted by molecular docking. Obtaining a co-crystal structure of the ligand bound to its target protein offers a high-resolution view of the interactions and can guide further optimization of the compound's structure to improve its affinity and selectivity. For example, the X-ray co-crystal structure of a human rhinovirus (HRV) capsid inhibitor revealed that the pyridazine nitrogen atom engages in a hydrogen-bonding interaction with the HRV capsid protein via an intermediary water molecule nih.gov.

| Interaction Type | Description | Example from Pyridazine/Related Derivatives |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The nitrogen atoms of the pyridazine ring acting as hydrogen bond acceptors with amino acid residues in the target protein nih.govblumberginstitute.org. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | The pyridazine ring of an HRV capsid inhibitor appears to π-stack with the phenol ring of Tyr197 nih.gov. |

| Hydrophobic Interactions | Interactions between nonpolar molecules or parts of molecules. | The benzyl group can interact with hydrophobic pockets in the target's active site. |

Pathway Perturbation Studies

One approach is to investigate the modulation of pathways known to be regulated by the identified target. For example, since some pyridazine derivatives target enzymes involved in inflammation like COX-2, studies can be conducted to measure their effects on the production of pro-inflammatory mediators such as prostaglandins nih.gov. Similarly, pyridazine and pyridazinone derivatives have been shown to regulate inflammatory pathways by limiting the production of Thromboxane A2 (TxA2), reducing the release of Tumor Necrosis Factor-alpha (TNF-α), and disrupting Interleukin-6 (IL-6) signaling nih.gov.

When the target is a kinase, such as Tyk2, pathway perturbation studies would involve analyzing the phosphorylation status of its downstream substrates. The inhibition of Tyk2 by imidazo[1,2-b]pyridazine derivatives leads to a reduction in the phosphorylation of STAT proteins, which in turn affects the transcription of genes involved in inflammatory and autoimmune responses nih.gov.

Techniques commonly used in pathway perturbation studies include:

Western blotting: To measure changes in the levels and phosphorylation status of key signaling proteins.

Quantitative PCR (qPCR): To analyze changes in the expression of genes regulated by the pathway.

Reporter gene assays: To measure the activity of transcription factors that are downstream of the signaling pathway.

Metabolomics and proteomics: To obtain a global view of the changes in cellular metabolites and proteins following treatment with the compound.

The Nrf2 signaling pathway, which is involved in the cellular defense against oxidative stress, is another pathway that can be modulated by various compounds nih.gov. Studies on the effects of pyridazine derivatives on such pathways can reveal their potential as antioxidants or cytoprotective agents.

| Pathway | Effect of Pyridazine/Related Derivatives | Key Downstream Molecules/Events |

| Inflammatory Signaling | Regulation of inflammatory mediators. | Inhibition of TxA2, TNF-α, and IL-6 production nih.gov. |

| JAK-STAT Signaling | Inhibition of STAT protein phosphorylation. | Decreased transcription of inflammatory genes nih.gov. |

Cellular Distribution and Localization Studies

To exert their biological effect, this compound derivatives must reach their target within the cell. Cellular distribution and localization studies aim to determine where these compounds accumulate and whether they can access the subcellular compartment where their target resides.

A common method for visualizing the subcellular localization of small molecules is through the use of fluorescently tagged derivatives . By attaching a fluorescent probe to the compound of interest, its uptake and distribution can be monitored in living cells using techniques such as:

Fluorescence microscopy: This allows for the direct visualization of the compound's location within different cellular organelles researchgate.netresearchgate.net. Co-localization studies with organelle-specific fluorescent markers can provide more precise information about the compound's destination.

Flow cytometry: This technique can be used to quantify the cellular uptake of fluorescently labeled compounds in a large population of cells researchgate.net.

For compounds that are not fluorescently labeled, their subcellular distribution can be determined by cell fractionation . This involves separating the different cellular organelles (e.g., nucleus, mitochondria, cytoplasm) and then using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of the compound in each fraction.

In a study on pyridazine derivatives that enhance the expression of the excitatory amino acid transporter 2 (EAAT2), researchers isolated "gliosomes," which are subcellular fractions enriched in re-sealed particles from perisynaptic astrocytic processes nih.gov. They found that the compound increased EAAT2 expression specifically in this subcellular compartment, indicating a localized action of the drug nih.gov.

Understanding the mechanisms of cellular uptake is also important. For instance, studies with fluorescently labeled nanoparticles have shown that their entry into cells can be temperature-dependent and occur via endocytic pathways like macropinocytosis nih.gov.

| Technique | Purpose | Information Obtained |

| Fluorescence Microscopy | Visualization of fluorescently tagged compounds in cells. | Subcellular localization and co-localization with specific organelles researchgate.netresearchgate.net. |

| Flow Cytometry | Quantification of cellular uptake of fluorescent compounds. | Measurement of the amount of compound taken up by a cell population researchgate.net. |

| Cell Fractionation with LC-MS | Determination of compound concentration in different organelles. | Quantitative distribution of unlabeled compounds in subcellular compartments. |

| Gliosome Isolation | Study of compound effects in specific subcellular structures. | Localized effects of compounds in specific cellular microdomains nih.gov. |

Computational and Theoretical Studies on 5 Benzylpyridazin 3 Amine

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a cornerstone of structure-based drug design, providing insights into the binding pose and affinity of a ligand within the active site of a target protein.

Protein-Ligand Binding Affinity Prediction

A primary goal of molecular docking is to predict the binding affinity between a ligand and its protein target, often expressed as a binding energy value (e.g., in kcal/mol). A lower, more negative binding energy typically suggests a more stable and favorable interaction. For 5-Benzylpyridazin-3-amine, this would involve docking the molecule against a relevant biological target. The resulting binding affinity score would be a crucial metric for initial screening and for comparing its potential efficacy against other compounds.

Identification of Key Binding Residues and Interaction Types

Beyond just a binding score, molecular docking reveals the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to the ligand's binding and can include hydrogen bonds, halogen bonds, hydrophobic interactions, and pi-pi stacking. For this compound, identifying these key residues and the nature of their interactions would be critical for understanding the structural basis of its activity and for guiding further chemical modifications to enhance binding.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose from docking and explore the conformational landscape of both the ligand and the protein. An MD simulation of the this compound-protein complex would reveal how the ligand settles into the binding pocket and whether the key interactions identified in docking are maintained over a simulated timeframe.

Virtual Screening and De Novo Design Approaches for this compound Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit, its chemical scaffold could be used as a starting point for further exploration. De novo design, on the other hand, involves computationally designing new molecules that are predicted to have high affinity and selectivity for a specific target, potentially using the this compound structure as a foundational fragment.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, can provide a detailed understanding of the electronic properties of a molecule. For this compound, these calculations could be used to determine its molecular orbital energies (HOMO and LUMO), electrostatic potential, and partial atomic charges. This information is valuable for understanding its reactivity, metabolic stability, and the nature of its interactions with a biological target at a subatomic level.

In Silico Tools for Lead Generation and Optimization

The entire suite of computational tools discussed above plays a crucial role in the process of lead generation and optimization. From initial virtual screening to identify hits like this compound, to molecular docking and MD simulations to refine their binding, and quantum chemical calculations to understand their electronic properties, these in silico methods provide a rational and efficient framework for designing and developing new drug candidates. The iterative use of these tools allows for the optimization of a lead compound's potency, selectivity, and pharmacokinetic properties before committing to more resource-intensive laboratory synthesis and testing.

Lead Optimization Strategies for 5 Benzylpyridazin 3 Amine Based Compounds

Structure-Based Drug Design (SBDD) Applications

Structure-based drug design is a powerful approach that leverages the three-dimensional structural information of a biological target, such as a protein kinase, to guide the design of more potent and selective inhibitors. For 5-Benzylpyridazin-3-amine and its analogs, SBDD begins with the determination of the crystal structure of the target protein in complex with the ligand. This provides invaluable insights into the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other molecular forces that govern the affinity of the compound.

For instance, in the optimization of related pyridazine-based inhibitors, X-ray crystallography has been instrumental in revealing how modifications to the core structure and its substituents can enhance binding affinity. By visualizing the binding pocket, medicinal chemists can rationally design modifications to the 5-benzyl group or the 3-amine substituent of this compound to better complement the target's topology and electrostatic environment. This might involve introducing specific functional groups to the benzyl (B1604629) ring to engage with a previously unoccupied sub-pocket or modifying the amine to form additional hydrogen bonds with the protein backbone.

Fragment-Based Drug Design (FBDD) Approaches

Fragment-based drug design offers an alternative and often more efficient path to lead discovery and optimization. nih.govrsc.org This technique involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to the target protein, albeit with low affinity. These fragment "hits" can then be grown, linked, or merged to generate more potent lead compounds.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a creative strategy in medicinal chemistry aimed at discovering novel intellectual property by replacing the central core of a known active compound with a different, yet functionally equivalent, scaffold. nih.govnih.govniper.gov.in For this compound, this could involve replacing the pyridazine (B1198779) ring with other heterocyclic systems such as pyrazole (B372694), pyrimidine (B1678525), or even non-aromatic rings, while retaining the key benzyl and amine pharmacophoric elements. The goal is to identify new scaffolds that maintain or improve upon the biological activity of the original compound while potentially offering advantages in terms of synthetic accessibility, physicochemical properties, or patentability.

Isosteric replacements are a more subtle form of molecular modification where an atom or a group of atoms is replaced by another with similar physical and chemical properties. For example, the benzyl group of this compound could be replaced with a bioisosteric equivalent to modulate its properties.

| Original Group | Potential Isosteric Replacement | Rationale for Replacement |

| Phenyl ring (in benzyl) | Thiophene, Pyridine | Alter electronic properties, improve solubility, introduce new interaction points |

| -CH2- linker (in benzyl) | -O-, -S-, -NH- | Modify bond angles and flexibility, alter metabolic stability |

| Carbon atom in pyridazine | Nitrogen atom (e.g., creating a triazine) | Modulate basicity, hydrogen bonding potential, and metabolic stability |

Rational Design for Improved Potency and Selectivity

Rational design, often guided by structure-activity relationship (SAR) studies and computational modeling, is a cornerstone of lead optimization. For this compound derivatives, this involves the systematic modification of different parts of the molecule and assessing the impact on biological activity. For example, a library of analogs could be synthesized with various substituents on the benzyl ring to probe for favorable interactions with the target protein.

The following table illustrates a hypothetical SAR study on the benzyl substituent of this compound, targeting a hypothetical kinase.

| Compound | R-group on Benzyl Ring | IC50 (nM) | Selectivity vs. Off-Target |

| This compound | H | 500 | 10-fold |

| Analog 1 | 4-Fluoro | 250 | 20-fold |

| Analog 2 | 4-Methoxy | 750 | 5-fold |

| Analog 3 | 3-Chloro | 100 | 50-fold |

| Analog 4 | 4-Trifluoromethyl | 50 | 100-fold |

Such studies can reveal that electron-withdrawing groups at specific positions of the benzyl ring enhance potency and selectivity, guiding further design efforts.

Multivariate Optimization of Pharmacological Properties

Modern drug discovery recognizes that a successful drug candidate must possess a balance of multiple properties, including potency, selectivity, solubility, metabolic stability, and low toxicity. Multivariate optimization, often aided by computational tools, aims to simultaneously improve several of these parameters. benthamscience.com For this compound derivatives, this would involve creating a matrix of desired properties and using computational models to predict the profiles of virtual compounds. This allows for the prioritization of the synthesis of compounds with the highest probability of having a well-rounded profile.

Strategies for Enhancing In Vitro Pharmacological Profiles

The in vitro pharmacological profile of a lead compound provides a critical early assessment of its potential. For this compound derivatives, strategies to enhance this profile include:

Improving Aqueous Solubility: Introduction of polar functional groups or ionizable centers can improve solubility, which is often crucial for biological assays and eventual oral bioavailability.

Increasing Metabolic Stability: Modifications can be made to block sites of metabolic degradation. For example, if the benzyl group is susceptible to oxidation, introducing a fluorine atom at that position can enhance metabolic stability.

Reducing Off-Target Activity: As selectivity is a key concern, modifications are often designed to reduce interactions with closely related off-target proteins. This can be achieved by exploiting subtle differences in the amino acid composition of the binding sites.

Advanced Analytical Methodologies in 5 Benzylpyridazin 3 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-Benzylpyridazin-3-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) and pyridazine (B1198779) moieties. The protons of the primary amine group (-NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration (usually in the range of 0.5-5.0 ppm). libretexts.orglibretexts.org The benzylic protons (-CH₂-) would likely present as a singlet around 4.0-4.5 ppm. The aromatic protons of the phenyl group are expected to appear in the region of 7.2-7.4 ppm, likely as a complex multiplet. The protons on the pyridazine ring will have characteristic shifts, influenced by the nitrogen atoms and the substituents. For a related compound, Pyridazin-3-amine, the ring protons appear at specific chemical shifts which can be used as a reference. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carbons directly attached to the nitrogen of the amine group typically resonate in the 37-45 ppm range. libretexts.org The benzylic carbon is expected in a similar region. The carbons of the phenyl ring would show signals in the aromatic region (125-150 ppm). libretexts.org The carbon atoms of the pyridazine ring will have their own characteristic chemical shifts, which are influenced by the electronegativity of the nitrogen atoms. For aromatic amines, the carbon atom to which the amino group is attached is generally found in the range of 140-150 ppm. mdpi.com

A predicted summary of the ¹H and ¹³C NMR spectral data is presented in the table below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amine (-NH₂) | 0.5 - 5.0 (broad singlet) | N/A |

| Benzyl (-CH₂-) | ~4.0 - 4.5 (singlet) | ~40 - 50 |

| Phenyl (Ar-H) | ~7.2 - 7.4 (multiplet) | ~125 - 140 |

| Pyridazine (HetAr-H) | ~7.0 - 8.5 (distinct multiplets) | ~130 - 160 |

| C-NH₂ (Pyridazine) | N/A | ~140 - 150 |

| C-Benzyl (Pyridazine) | N/A | ~145 - 155 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular formula of the compound is C₁₁H₁₁N₃, giving it a molecular weight of 185.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 185. A key feature for compounds containing an odd number of nitrogen atoms is the "nitrogen rule," which states that such compounds will have an odd nominal molecular weight, as is the case here. libretexts.org

The fragmentation pattern is anticipated to be influenced by the benzyl group. A prominent peak would be expected at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), which is a common and stable fragment from benzyl-containing compounds. nist.govnist.gov Another likely fragmentation would be the loss of the benzyl radical, leading to a fragment ion corresponding to the pyridazin-3-amine cation at m/z 94. Further fragmentation of the pyridazine ring would also be observed.

| Fragment Ion | Predicted m/z | Identity |

| [C₁₁H₁₁N₃]⁺ | 185 | Molecular Ion (M⁺) |

| [C₇H₇]⁺ | 91 | Tropylium Cation |

| [C₄H₄N₃]⁺ | 94 | Pyridazin-3-amine Cation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. As a primary aromatic amine, its IR spectrum is expected to show characteristic absorption bands. wpmucdn.com

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretch and the other to the symmetric stretch. The N-H bending vibration (scissoring) is expected to appear in the 1580-1650 cm⁻¹ range. orgchemboulder.com Aromatic C-N stretching vibrations are typically found between 1250 and 1335 cm⁻¹. orgchemboulder.com

The presence of the aromatic rings (both phenyl and pyridazine) will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations will also be present in the fingerprint region (below 1000 cm⁻¹), which can give some indication of the substitution pattern of the aromatic rings. The CH₂ group will show characteristic stretching and bending vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bend (scissoring) | 1580 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1335 |

| Aromatic Rings | C-H Stretch | > 3000 |

| Aromatic Rings | C=C Stretch | 1400 - 1600 |

| Alkyl (-CH₂-) | C-H Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the phenyl and pyridazine rings, in this compound suggests that it will absorb UV radiation. Aromatic amines typically exhibit absorption bands in the UV region. For instance, benzylamine (B48309) has absorption maxima at 206 nm and 256 nm. sielc.com The extended conjugation in this compound, involving both the pyridazine and phenyl rings, is expected to result in absorption at longer wavelengths (a bathochromic shift) compared to simpler aromatic amines. The spectrum would likely show multiple absorption bands corresponding to π → π* transitions.

| Transition Type | Expected Absorption Maximum (λmax) |

| π → π* | ~250 - 350 nm |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amine group. As of the current literature survey, no publicly available crystal structure data for this compound has been reported. Should single crystals of sufficient quality be obtained, this method would offer unparalleled insight into its solid-state conformation.

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing non-volatile organic compounds. A C18 column with a mobile phase consisting of a mixture of water (often with a buffer like ammonium (B1175870) acetate (B1210297) or phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would likely be suitable. google.com Detection is typically achieved using a UV detector set at a wavelength corresponding to one of the compound's absorption maxima. The retention time of the compound would be a key parameter for its identification and quantification.

Gas Chromatography (GC): Gas chromatography can be used for the analysis of volatile and thermally stable compounds. Due to the polarity of the amine group, derivatization might be necessary to improve peak shape and prevent tailing on common GC columns. researchgate.net However, with specialized columns designed for the analysis of amines, direct analysis may be possible. nih.gov GC coupled with a mass spectrometer (GC-MS) would provide both separation and structural information, making it a powerful tool for purity assessment and impurity identification.

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector |

| HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV-Vis |

| GC | Amine-specific (e.g., CP-Volamine) | Helium or Hydrogen | FID or MS |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, thereby verifying its empirical and molecular formula. For this compound (C₁₁H₁₁N₃), the theoretical elemental composition can be calculated. nih.govunivie.ac.at

Experimental determination is typically performed using combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, and N₂) are quantified. univie.ac.at The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the purity and assigned molecular formula of the compound. nih.gov

| Element | Theoretical Percentage (%) |

| Carbon (C) | 71.33 |

| Hydrogen (H) | 5.99 |

| Nitrogen (N) | 22.68 |

Q & A

Q. What are the common synthetic routes for preparing 5-Benzylpyridazin-3-amine, and what are their key optimization parameters?

- Methodological Answer : Synthesis typically involves multi-step processes, such as condensation reactions or functional group transformations. For example, pyridazine derivatives can be synthesized via nucleophilic substitution or cyclization reactions. Key parameters include reaction temperature (optimized between 80–120°C), choice of base (e.g., K₂CO₃ or Et₃N), and stoichiometric ratios of reactants. Solvent polarity (e.g., DMF or THF) also significantly impacts yield . For benzyl group introduction, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be applied, requiring careful control of catalyst loading (1–5 mol%) and inert atmosphere conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Solvent choice (e.g., DMSO-d₆ or CDCl₃) and integration ratios help confirm substitution patterns and purity. Aromatic protons in pyridazine rings typically resonate at δ 7.5–9.0 ppm, while benzyl groups show signals near δ 4.5–5.5 ppm .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) resolve impurities. Mass spectrometry (ESI+) confirms molecular ion peaks .

- Elemental Analysis : Used to validate empirical formulas, with deviations >0.3% indicating impurities .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

- Waste Disposal : Follow GBZ/T 160.1–2004 guidelines for organic amine waste treatment .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for introducing substituents to the pyridazine ring in this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for cross-coupling efficiency. For example, Pd(OAc)₂ with XPhos ligand improves aryl halide coupling yields by 15–20% .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require higher temperatures (100–120°C).

- Kinetic Studies : Use in-situ FTIR or LC-MS to monitor intermediate formation and adjust reaction times (e.g., 12–24 hrs) .

Q. What strategies are effective in resolving contradictory biological activity data observed in this compound analogs?

- Methodological Answer :

- Systematic Review : Apply Cochrane guidelines to assess study heterogeneity, including experimental variables (e.g., cell lines, dosage ranges) and statistical methods .

- Replicate Studies : Validate purity via HPLC (>98%) and confirm solubility profiles (DMSO/PBS) to rule out formulation artifacts .

- SAR Analysis : Compare substituent electronic effects (Hammett σ values) to correlate structural features with activity trends .

Q. How to design experiments to study the electronic effects of substituents on the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian09/B3LYP to model HOMO-LUMO gaps and predict regioselectivity in electrophilic substitution reactions .

- Substituent Variation : Synthesize analogs with electron-withdrawing (NO₂, CF₃) and donating (OMe, NH₂) groups. Monitor reaction rates via UV-Vis kinetics .

- X-ray Crystallography : Resolve crystal structures to analyze bond lengths and charge distribution .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise, cross-validate analytical methods (e.g., NMR vs. X-ray) and review solvent-dependent conformational changes .

- Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to screen multiple variables (temperature, solvent, catalyst) efficiently .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.